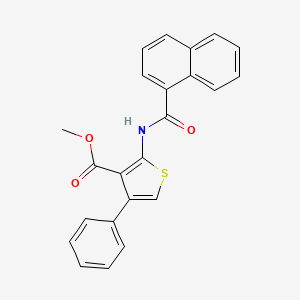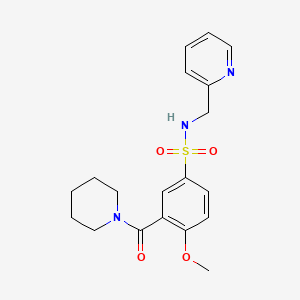![molecular formula C15H10N4O5S2 B4668135 N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}nicotinamide](/img/structure/B4668135.png)
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}nicotinamide
Vue d'ensemble
Description
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}nicotinamide, also known as 5-NTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This molecule is a thiazole-based inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival.
Mécanisme D'action
PARP is an enzyme that plays a crucial role in the repair of DNA damage. When DNA is damaged, PARP is activated and recruits other proteins to the site of damage to initiate the repair process. Inhibition of PARP prevents the repair of DNA damage, leading to the death of cancer cells. N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}nicotinamide inhibits PARP by binding to the enzyme's catalytic domain, preventing it from carrying out its repair function.
Biochemical and Physiological Effects:
Inhibition of PARP by N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}nicotinamide has been shown to cause DNA damage and cell death in cancer cells. In addition, N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}nicotinamide has also been found to have anti-inflammatory properties and to protect against oxidative stress. These effects are thought to be due to the inhibition of PARP, which plays a role in inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}nicotinamide is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors currently in use. In addition, N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}nicotinamide has good bioavailability and can be administered orally, making it a convenient option for use in preclinical studies. However, one limitation of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}nicotinamide is its potential toxicity, which needs to be carefully monitored in future studies.
Orientations Futures
There are several future directions for research on N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}nicotinamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}nicotinamide. In addition, the potential use of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}nicotinamide in combination with other cancer therapies is also an area of investigation. Finally, the use of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}nicotinamide in the treatment of neurodegenerative diseases and ischemia-reperfusion injury requires further study to determine its potential efficacy.
Applications De Recherche Scientifique
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}nicotinamide has been extensively studied for its potential applications in biomedical research. One of the main areas of interest is cancer therapy, as PARP inhibitors have been shown to be effective in the treatment of various types of cancer. N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}nicotinamide has been found to be a potent inhibitor of PARP and has shown promising results in preclinical studies. In addition, N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}nicotinamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in the prevention of ischemia-reperfusion injury.
Propriétés
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O5S2/c20-14(10-2-1-7-16-8-10)18-15-17-9-13(25-15)26(23,24)12-5-3-11(4-6-12)19(21)22/h1-9H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZDUHODCCKHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B4668064.png)
![6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4668071.png)
![3,9-dimethyl-1-(3-methylbutyl)-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4668085.png)
![2-ethyl-1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B4668086.png)
![N-[3-(trifluoromethyl)phenyl]-1-{[3-(trifluoromethyl)phenyl]imino}-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B4668107.png)

![7-methoxy-4,4-dimethyl-2-(1-naphthyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4668116.png)
![N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4668121.png)
![1-(4-fluorophenyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4668131.png)

![5-{3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4668154.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4668159.png)
![ethyl 3-{[(2-fluorophenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B4668166.png)